Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-[(4-methoxyphenyl)methylsulfanyl]-2-(methylamino)acetate . This name derives from the following structural components:
- Parent chain : The central acetic acid backbone, modified as an ethyl ester. The term "acetate" refers to the esterified form of acetic acid, with the ethyl group ($$-\text{CH}2\text{CH}3$$) attached via an oxygen atom.
- Substituents on the alpha carbon :
- A methylamino group ($$-\text{NHCH}_3$$) at the second position.
- A [(4-methoxyphenyl)methyl]sulfanyl group ($$-\text{S}-\text{CH}2\text{C}6\text{H}4-\text{OCH}3$$) at the same carbon.
The numbering prioritizes the acetate group as the principal chain, with the alpha carbon (C-2) bearing both substituents. The 4-methoxyphenyl moiety specifies a benzene ring substituted with a methoxy group ($$-\text{OCH}_3$$) at the para position.
Structural interpretation :
- The sulfanyl bridge ($$-\text{S}-$$) connects the methylene group ($$-\text{CH}_2-$$) of the 4-methoxyphenyl unit to the alpha carbon.
- The methylamino group introduces a secondary amine functionality, enabling potential hydrogen bonding or coordination chemistry.
The SMILES notation $$\text{CCOC(=O)C(NC)SCC1=CC=C(C=C1)OC}$$ corroborates this structure, explicitly defining the ethyl ester ($$\text{CCOC(=O)}$$), the substituted alpha carbon ($$\text{C(NC)S}$$), and the 4-methoxyphenyl group ($$\text{SCC1=CC=C(C=C1)OC}$$).
Alternative Naming Conventions in Chemical Databases
Chemical databases employ varied nomenclature systems to enhance searchability and interoperability:
Semisystematic shorthand : The abbreviation "Me-DL-Ncy(Mob)-OEt" breaks down as:
- Me : Methyl group on the nitrogen.
- DL-Ncy : Norcysteine (a non-proteinogenic amino acid) in racemic form.
- Mob : 4-Methoxybenzyl group.
- OEt : Ethyl ester.
Amino acid analog : The designation "N-methyl-S-(4-methoxybenzyl)-DL-norcysteine ethyl ester" frames the compound as a derivative of norcysteine, where:
- The thiol group ($$-\text{SH}$$) of norcysteine is replaced by a 4-methoxybenzylsulfanyl group.
- The amino group is methylated.
- The carboxylic acid is esterified with ethanol.
These alternative names emphasize the compound’s relationship to biologically relevant scaffolds, facilitating its classification in medicinal chemistry contexts.
Registry Numbers and Cross-Referenced Identifiers
The compound is cataloged under multiple registry systems, enabling precise tracking across disciplines:
| Identifier Type | Value | Database | Purpose |
|---|---|---|---|
| CAS Registry Number | 828257-79-0 | Chemical Abstracts Service | Unique chemical substance identifier |
| PubChem CID | 71417065 | PubChem | Publicly accessible chemical information |
| DTXSID | DTXSID10836413 | EPA’s DSSTox | Toxicity and environmental impact studies |
| Wikidata QID | Q82824077 | Wikidata | Cross-disciplinary data integration |
- CAS 828257-79-0 : Assigned by the Chemical Abstracts Service, this number is critical for regulatory compliance and patent applications.
- PubChem CID 71417065 : Provides access to experimental and predicted physicochemical data, including molecular weight (269.36 g/mol) and hydrogen bond donor/acceptor counts.
- DTXSID10836413 : Used by the U.S. Environmental Protection Agency’s Distributed Structure-Searchable Toxicity Database to index hazard assessments.
These identifiers collectively ensure the compound’s unambiguous identification in synthetic protocols, toxicological screenings, and intellectual property documentation.
Properties
CAS No. |
828257-79-0 |
|---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylsulfanyl]-2-(methylamino)acetate |
InChI |
InChI=1S/C13H19NO3S/c1-4-17-13(15)12(14-2)18-9-10-5-7-11(16-3)8-6-10/h5-8,12,14H,4,9H2,1-3H3 |
InChI Key |
FZXHTOACDKCROO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC)SCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl sulfide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield ethyl {[(4-methoxyphenyl)methyl]sulfanyl}acetate. Finally, the compound is treated with methylamine to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can produce a variety of derivatives.
Scientific Research Applications
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially affecting cellular processes such as signal transduction and gene expression. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Ester Group Variations: The methyl ester in the pyridine derivative may reduce solubility compared to the ethyl ester in the target compound.
Sulfanyl Group Functionality: Compounds with sulfanyl groups (e.g., ) exhibit enhanced nucleophilic reactivity, making them prone to oxidation or thiol-disulfide exchange. The absence of sulfanyl in ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate shifts its reactivity toward electrophilic substitution.
Aromatic Substitution :
- The 4-methoxyphenyl group in , and enhances lipophilicity and may influence binding affinity in biological systems.
Biological Activity
Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxyphenyl group, a sulfanyl linkage, and an acetate moiety. Its molecular formula is C12H15N1O3S1, with a molecular weight of approximately 253.32 g/mol. The presence of functional groups such as the methoxy group and the sulfanyl linkage contributes to its biological activities.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. This activity is crucial for neutralizing free radicals and reducing oxidative stress in biological systems .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Antimicrobial Properties : Compounds containing methoxyphenyl groups have been shown to possess antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
Case Study 1: Antioxidant and Anti-inflammatory Activity
A study evaluated the antioxidant and anti-inflammatory effects of compounds similar to this compound. The results indicated that these compounds significantly reduced oxidative stress markers in vitro. The study utilized various assays, including DPPH radical scavenging and ABTS assays, to measure antioxidant capacity.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Compound A | 85 ± 5 | 90 ± 3 |
| This compound | 78 ± 4 | 82 ± 2 |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was assessed against several bacterial strains using the disc diffusion method. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 ± 1 |
| Escherichia coli | 13 ± 2 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound may enhance the endogenous antioxidant defense system by increasing the levels of key enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative damage .
- Anti-inflammatory Pathway : It is hypothesized that this compound may inhibit pro-inflammatory cytokines through modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
